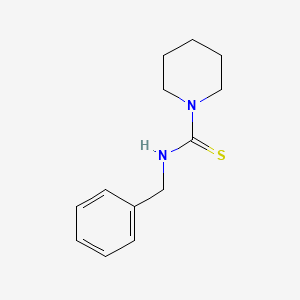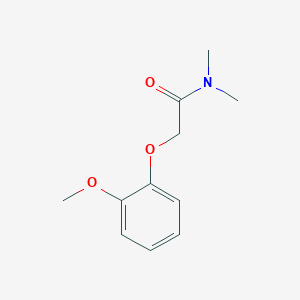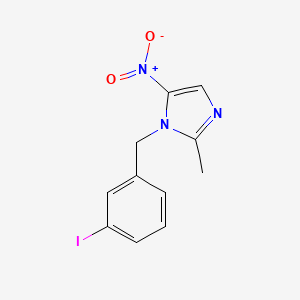
1-(4-tert-butylbenzoyl)-5,6-dimethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-butylbenzoyl)-5,6-dimethyl-1H-benzimidazole, commonly known as Tinopal CBS-X, is a fluorescent whitening agent used in various industries, including textiles, paper, and plastics. It is a synthetic compound that absorbs ultraviolet light and emits blue light, making the material appear brighter and whiter.
作用機序
Tinopal CBS-X absorbs ultraviolet light and emits blue light due to its fluorescent properties. It works by absorbing the UV light and transferring the energy to the surrounding molecules, which causes them to emit blue light. This process is known as fluorescence resonance energy transfer (FRET). Tinopal CBS-X is used as a label or probe because it can be attached to other molecules without affecting their biological or chemical properties.
Biochemical and Physiological Effects:
Tinopal CBS-X has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it is not recommended for use in food or cosmetic products due to its synthetic nature.
実験室実験の利点と制限
Tinopal CBS-X has several advantages for lab experiments. It is easy to use, highly sensitive, and compatible with a wide range of biological and chemical systems. It is also stable under various conditions and can be stored for long periods without degradation. However, it has some limitations, such as its limited spectral range, which may interfere with other fluorescent probes. It is also not suitable for in vivo imaging due to its synthetic nature and potential toxicity.
将来の方向性
There are several future directions related to Tinopal CBS-X. One area of research is to develop new fluorescent probes with improved properties, such as increased sensitivity, wider spectral range, and reduced toxicity. Another area of research is to explore the potential applications of Tinopal CBS-X in new fields, such as medicine, biotechnology, and nanotechnology. Finally, there is a need to study the environmental impact of Tinopal CBS-X and develop new methods for its detection and removal from water and soil samples.
Conclusion:
In conclusion, Tinopal CBS-X is a synthetic compound with fluorescent properties that is widely used in various industries and scientific research. It is synthesized by reacting 4-tert-butylbenzoyl chloride with 5,6-dimethyl-1H-benzimidazole in the presence of a base. It is used as a fluorescent probe to study various biological and chemical processes, and it has no known biochemical or physiological effects on living organisms. Tinopal CBS-X has several advantages and limitations for lab experiments, and there are several future directions related to its development and application.
合成法
Tinopal CBS-X is synthesized by reacting 4-tert-butylbenzoyl chloride with 5,6-dimethyl-1H-benzimidazole in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that is purified by recrystallization or column chromatography. The purity and yield of the product can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
科学的研究の応用
Tinopal CBS-X is widely used in scientific research as a fluorescent probe to study various biological and chemical processes. It is used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. It is also used to study the binding interactions between molecules, such as enzymes and substrates, antibodies and antigens, and receptors and ligands. Tinopal CBS-X is also used in environmental monitoring to detect pollutants and contaminants in water and soil samples.
特性
IUPAC Name |
(4-tert-butylphenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-13-10-17-18(11-14(13)2)22(12-21-17)19(23)15-6-8-16(9-7-15)20(3,4)5/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXOMFSQBFMIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)




![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)


![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5873540.png)
![6-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5873550.png)
